Home > Products > Screening Compounds P20708 > Berberine ursodeoxycholate
Berberine ursodeoxycholate - 1868138-66-2

Berberine ursodeoxycholate

Catalog Number: EVT-10963308
CAS Number: 1868138-66-2
Molecular Formula: C44H57NO8
Molecular Weight: 727.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Berberine ursodeoxycholate is a compound formed from the combination of berberine, a natural alkaloid, and ursodeoxycholic acid, a bile acid. This ionic salt has gained attention for its potential therapeutic effects, particularly in metabolic disorders such as non-alcoholic steatohepatitis and diabetes. The compound is being investigated for its ability to improve liver function and metabolic parameters in affected patients.

Source

Berberine is primarily extracted from various plants, including Berberis species, while ursodeoxycholic acid is derived from bile acids found in the liver. The synthesis of berberine ursodeoxycholate involves the chemical combination of these two components to form a stable ionic salt that can be effectively absorbed in the gastrointestinal tract.

Classification

Berberine ursodeoxycholate belongs to the class of ionic salts and is classified under pharmaceutical compounds used for metabolic disorders. Its unique structure allows it to exert combined pharmacological effects from both parent compounds.

Synthesis Analysis

Methods

The synthesis of berberine ursodeoxycholate typically involves a straightforward chemical reaction between berberine and ursodeoxycholic acid under controlled conditions to ensure proper formation of the ionic salt.

Technical Details

  1. Reagents: The primary reagents are berberine chloride and sodium ursodeoxycholate.
  2. Reaction Conditions: The reaction is usually carried out in an aqueous medium at controlled pH levels, allowing for optimal salt formation.
  3. Purification: Post-reaction, the product is purified through crystallization or chromatography to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of berberine ursodeoxycholate can be represented as a combination of the structures of its constituent molecules:

  • Berberine: Characterized by its isoquinoline structure.
  • Ursodeoxycholic Acid: Contains a steroid backbone typical of bile acids.

Data

  • Molecular Formula: C₃₃H₃₉N₃O₈S
  • Molecular Weight: Approximately 609.76 g/mol
  • Structural Representation: The compound exhibits a complex arrangement due to the presence of multiple functional groups from both parent compounds.
Chemical Reactions Analysis

Reactions

Berberine ursodeoxycholate participates in several biochemical reactions that contribute to its therapeutic effects. These include:

  1. Dissociation in Gastrointestinal Tract: Upon ingestion, the ionic bond dissociates, allowing for individual absorption of berberine and ursodeoxycholic acid.
  2. Interaction with Enzymes: Berberine has been shown to inhibit enzymes such as α-glucosidase, which may enhance glycemic control.

Technical Details

  • The dissociation process is crucial for bioavailability and efficacy.
  • The metabolic pathways affected by berberine include those involved in glucose metabolism and lipid regulation.
Mechanism of Action

Process

The mechanism by which berberine ursodeoxycholate exerts its effects involves several pathways:

  1. AMPK Activation: Berberine activates AMP-activated protein kinase, which plays a key role in cellular energy homeostasis.
  2. Gut Microbiota Modulation: Changes in gut microbiota composition due to berberine can influence insulin sensitivity.
  3. Farnesoid X Receptor Activation: Ursodeoxycholic acid may activate this receptor, leading to improved liver function and reduced fat accumulation.

Data

Clinical studies have shown significant improvements in liver fat content and metabolic markers in patients treated with berberine ursodeoxycholate over an 18-week period .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, which aids its absorption.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH changes.
  • pKa Values: Reflects the acidic nature of both parent compounds, influencing their pharmacokinetics.

Relevant analyses indicate that berberine ursodeoxycholate maintains its integrity during gastrointestinal transit, enhancing its therapeutic potential .

Applications

Scientific Uses

Berberine ursodeoxycholate has shown promise in various therapeutic applications:

  1. Treatment of Non-Alcoholic Fatty Liver Disease: Clinical trials indicate significant reductions in liver fat and improvements in liver enzymes .
  2. Diabetes Management: Demonstrated efficacy in improving glycemic control and lipid profiles among diabetic patients .
  3. Combination Therapy Potential: Its unique properties suggest potential use as part of combination therapies for metabolic disorders .
Introduction to Berberine Ursodeoxycholate as a Novel Therapeutic Entity

Rationale for Ionic Salt Formulation: Synergistic Molecular Design

The ionic salt architecture of Berberine Ursodeoxycholate exploits electrostatic attraction between the quaternary ammonium group of protonated berberine and the carboxylate anion of deprotonated ursodeoxycholic acid. This configuration directly addresses the pharmacokinetic limitations of both parent molecules. Berberine exhibits poor oral bioavailability (<5%) due to P-glycoprotein efflux, intestinal metabolism, and low aqueous solubility. Ursodeoxycholic acid, while better absorbed, undergoes extensive hepatic conjugation and enterohepatic recirculation, limiting its systemic exposure [3] [4] [7].

Formulation as an ionic salt significantly enhances gastrointestinal solubility and dissolution kinetics. In vitro analyses confirm rapid dissociation into constituent ions under physiological pH conditions, facilitating differential absorption pathways:

  • Ursodeoxycholic acid leverages bile acid transporters for ileal absorption
  • Berberine utilizes passive diffusion and possibly organic cation transporters [3] [4]

This structural design amplifies therapeutic efficacy through three convergent mechanisms:

  • AMP-Kinase Activation: Berberine-mediated AMPK stimulation enhances hepatic fatty acid oxidation and muscle glucose uptake while inhibiting gluconeogenesis [4] [9].
  • Bile Acid Signaling Modulation: Ursodeoxycholic acid stabilizes hepatocyte membranes, activates nuclear receptors (FXR, TGR5), and suppresses pro-inflammatory NLRP3 inflammasome activity [2] [4].
  • Metabolic Synergy: Co-released moieties demonstrate supra-additive effects on insulin sensitivity and lipid clearance in preclinical models, attributed to enhanced tissue distribution and target engagement [3] [7].

Table 1: Clinical Efficacy of Berberine Ursodeoxycholate Ionic Salt vs. Theoretical Monotherapy Projections

Therapeutic TargetBerberine Ursodeoxycholate (Clinical Data)Expected Berberine AloneExpected Ursodeoxycholic Acid Alone
Liver Fat Reduction-4.8% absolute reduction (1000mg BID, 18 weeks; p=0.011 vs placebo) [2]-1.5% to -2.5% (variable in meta-analyses)Minimal change in NAFLD trials
HbA1c Reduction-0.7% (1000mg BID, 12 weeks; p<0.001 vs placebo) [5] [6]-0.4% to -0.6% (high-dose formulations)No significant effect
LDL-Cholesterol Reduction-10.4% (2000mg/day, 28 days; p=0.0006) [3]-10% to -15% (consistent reports)-3% to -8% (dose-dependent)

Historical Development from Constituent Monotherapies (Berberine and Ursodeoxycholic Acid)

The development of Berberine Ursodeoxycholate emerges from decades of independent clinical use of its components:

  • Berberine: Historically employed in Ayurvedic and Traditional Chinese Medicine for diarrheal disorders and dysentery. Modern pharmacology revealed its AMPK-activating properties, leading to clinical studies in the 2000s demonstrating efficacy in hyperlipidemia and hyperglycemia. Limitations included inconsistent pharmacokinetics and gastrointestinal side effects at high doses (>1.5g/day) [4] [9].
  • Ursodeoxycholic Acid: Approved since the 1980s for cholesterol gallstone dissolution and later as first-line therapy for primary biliary cholangitis (15mg/kg/day). Its hepatoprotective and choleretic effects are well-established, though trials in non-cholestatic liver diseases (e.g., NASH) showed marginal efficacy [2] [4].

Rational combination strategies predating the ionic salt formulation yielded inconsistent outcomes due to:

  • Differential intestinal absorption kinetics causing temporal mismatch in hepatic exposure
  • Chemical incompatibility in co-formulations reducing shelf stability
  • Unpredictable inter-patient variability in constituent bioavailability [3] [4]

The ionic salt strategy emerged as a solution to these challenges. Preclinical models demonstrated Berberine Ursodeoxycholate’s superiority over physical mixtures:

  • 2.1-fold higher berberine plasma exposure
  • 1.7-fold increase in hepatic ursodeoxycholic acid concentration
  • Synergistic reduction in liver triglycerides (68% vs. 42% with mixture) in murine NASH models [3] [7]

This pharmacokinetic optimization translated into clinical proof-of-concept:

"HTD1801 (Berberine Ursodeoxycholate) has a broad spectrum of metabolic activity in patients with presumed NASH and diabetes... significantly greater reduction in liver fat content than placebo recipients (mean absolute decrease −4.8% vs. −2.0%; p=0.011)" [2]

Position within Current Pharmacopeia for Metabolic and Hepatobiliary Disorders

Berberine Ursodeoxycholate occupies a distinctive therapeutic niche as a single-molecule agent addressing multisystem manifestations of metabolic syndrome. Its positioning relative to standard therapies reveals unique advantages:

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

  • Unmet Needs: No FDA-approved pharmacotherapies exist. Obeticholic acid (FXR agonist) demonstrated histological improvement but with significant pruritus and LDL elevations. Berberine Ursodeoxycholate simultaneously reduces liver fat (−4.8% absolute), ALT, and LDL without worsening pruritus [2] [4].
  • Differentiating Mechanism: Combines metabolic (AMPK) and anti-inflammatory (NLRP3 inhibition) actions unlike single-target agents (e.g., Aramchol-SCD1 inhibitor; Resmetirom-THβ agonist) [2] [10].

Type 2 Diabetes with Hepatic Comorbidity

  • Therapeutic Gap: 40-80% of diabetics have MASLD. Most glucose-lowering agents lack hepatoprotective effects (e.g., insulin worsens steatosis; pioglitazone causes weight gain). Berberine Ursodeoxycholate uniquely addresses both conditions:> "Significant dose-dependent reductions in HbA1c... paralleled by improvements in liver enzymes and significant weight loss" [5] [9]
  • Comparative Efficacy: HbA1c reduction (−0.7%) approaches DPP-4 inhibitor efficacy while demonstrating weight neutrality and lipid improvement – attributes absent in sulfonylureas or insulin [6] [9].

Hypercholesterolemia in Statin-Intolerant Patients

  • Clinical Role: Lowers LDL-C (−10.4%) through berberine-induced LDLR upregulation and PCSK9 suppression, plus ursodeoxycholic acid-induced cholesterol solubilization. This positions it as adjunctive therapy or alternative for statin-intolerant patients [3].

Table 2: Positioning of Berberine Ursodeoxycholate in Developmental Pipeline for Metabolic Disorders

Therapeutic AreaCurrent Standard-of-Care LimitationsBerberine Ursodeoxycholate AdvantagesDevelopment Status
NASH with DiabetesNo approved therapies; pioglitazone use limited by weight gain/edemaTargets liver fat, glycemia, lipids concurrently; weight reduction effectPhase II completed (NCT03656744) [2] [10]
Type 2 Diabetes with MASLDGLP-1 RAs effective but injectable/costly; thiazolidinediones hepatotoxicOral administration; HbA1c reduction with liver enzyme improvementPhase III ongoing (NCT06350890, NCT06415773) [6] [10]
Primary Biliary Cholangitis (PBC)Ursodeoxycholic acid monotherapy fails in 40%; obeticholic acid causes pruritusEnhanced hepatoprotection via synergistic anti-cholestatic/anti-inflammatory actionsPhase II planned [10]

The agent’s progression into Phase III trials for type 2 diabetes (NCT06350890, NCT06415773) and Phase II for PBC underscores its potential as a foundational therapy for complex metabolic-hepatic disease intersections [6] [10]. Its development signifies a paradigm shift toward molecular hybrids engineered for multidimensional pathophysiology.

Properties

CAS Number

1868138-66-2

Product Name

Berberine ursodeoxycholate

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

Molecular Formula

C44H57NO8

Molecular Weight

727.9 g/mol

InChI

InChI=1S/C24H40O4.C20H18NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

FHZVFXJRSFLYDY-FUXQPCDDSA-M

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.